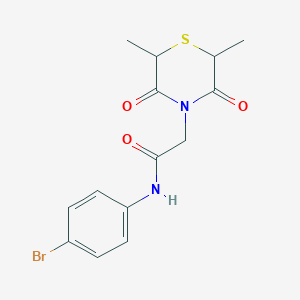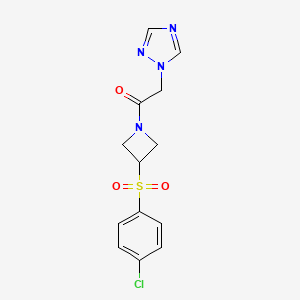
N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide" is a derivative of acetamide with potential applications in various fields such as medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions including nucleophilic substitution, acetylation, and sometimes reduction processes. For instance, the synthesis of a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, was achieved through reduction followed by a nucleophilic reaction and acetylation . Similarly, the synthesis of N-substituted benzyl acetamides involved reactions with substituted benzyl amines . These methods could potentially be adapted for the synthesis of "N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, which provides information on the spatial arrangement of atoms within the molecule . The dihedral angles between different fragments of the molecule, such as benzene rings and the acetamide unit, can influence the overall shape and properties of the compound . The presence of substituents like bromine can also affect the molecular conformation due to their size and electronic effects.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. For example, the presence of a morpholinyl group can lead to interactions with other molecules, as seen in the case of N-[morpholin-4-yl(phenyl)methyl]acetamide, which acts as a corrosion inhibitor . The bromine atom in "N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide" could potentially be involved in further chemical transformations, such as coupling reactions or nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the introduction of gem-dimethyl groups on the morpholin-2-one core can improve plasmatic stability . The presence of different functional groups can also affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), can be used to predict the stability, chemical reactivity, and other parameters of these compounds . Additionally, the study of noncovalent interactions, such as hydrogen bonding and halogen bonding, can provide insights into the compound's behavior in different environments .
科学的研究の応用
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which shares a structural resemblance to the query compound, highlighted its synthesis and evaluation for antimicrobial and hemolytic activities. The compounds exhibited variable antimicrobial activity against selected microbial species, with some showing potent activity and low cytotoxicity, suggesting potential for further biological applications (Gul et al., 2017).
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida and Aspergillus species. The study demonstrates the chemical optimization process that improved plasmatic stability while maintaining antifungal efficacy, indicating the compound's potential in developing new antifungal medications (Bardiot et al., 2015).
Free Radical Scavenging Activity
Research by Boudebbous et al. (2021) on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with structural similarities to the query compound, demonstrated significant free radical scavenging activity. This activity was comparable to standard antioxidants, suggesting its potential as a natural antioxidant for food and pharmaceutical applications (Boudebbous et al., 2021).
Corrosion Inhibition
Nasser and Sathiq (2016) investigated the efficacy of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid. The study found that the compound exhibited more than 90% inhibition efficiency, suggesting its utility in industrial applications to protect against corrosion (Nasser & Sathiq, 2016).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISBIKRVJKILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2540488.png)


![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)
![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2540495.png)
![N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2540496.png)